molecular formula C5H3ClN2S B2822143 2-Amino-4-chlorothiophene-3-carbonitrile CAS No. 90312-20-2

2-Amino-4-chlorothiophene-3-carbonitrile

Cat. No.: B2822143
CAS No.: 90312-20-2
M. Wt: 158.6
InChI Key: HNKNZJMPLWSMOK-UHFFFAOYSA-N
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Description

2-Amino-4-chlorothiophene-3-carbonitrile is a heterocyclic compound containing a thiophene ring substituted with an amino group at the second position, a chlorine atom at the fourth position, and a cyano group at the third position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chlorothiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol . Another approach includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chlorothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-chlorothiophene-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chlorothiophene-3-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This substitution can enhance its potential as a pharmacologically active compound and its utility in various industrial applications .

Properties

IUPAC Name

2-amino-4-chlorothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c6-4-2-9-5(8)3(4)1-7/h2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKNZJMPLWSMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90312-20-2
Record name 2-amino-4-chlorothiophene-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15.3 parts of phosphoryl trichloride are added to a mixture of 14 parts of 2-amino-3-cyano-4-hydroxythiophene, 7.9 parts of pyridine and 70 parts of tetrahydrofuran, and the mixture is then heated at the boil for 1 hour. After cooling, the mixture is poured onto water and left to stand overnight, and the precipitate is filtered off under suction, washed with water and dried. 9.4 parts (60% of theory) of 2-amino-4-chloro-3-cyanothiophene are obtained.
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